molecular formula C21H20FNO2 B5848236 4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline

4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline

Cat. No.: B5848236
M. Wt: 337.4 g/mol
InChI Key: TWLFJLIHFZCANB-UHFFFAOYSA-N
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Description

4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom, a methoxy group, and a phenylmethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can be achieved through a direct reductive amination process. This involves the reaction of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is typically carried out in methanol (MeOH) under neutral conditions at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c1-24-21-13-17(14-23-19-10-8-18(22)9-11-19)7-12-20(21)25-15-16-5-3-2-4-6-16/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLFJLIHFZCANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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